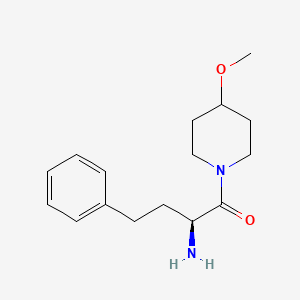
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in various pain-related disorders.
Mécanisme D'action
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide selectively blocks the TRPV1 ion channel by binding to the channel's pore region. TRPV1 is activated by various stimuli such as heat, protons, and capsaicin, which leads to the influx of calcium ions and the depolarization of sensory neurons. By blocking TRPV1, 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide reduces the influx of calcium ions and inhibits the depolarization of sensory neurons, resulting in the attenuation of pain perception and inflammation.
Biochemical and Physiological Effects:
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has been shown to have no significant effects on the cardiovascular, respiratory, or central nervous systems. It does not affect blood pressure, heart rate, respiratory rate, or locomotor activity. 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has also been shown to have no significant effects on the gastrointestinal system, liver, or kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide in lab experiments is its high selectivity for TRPV1. It does not affect other ion channels or receptors, which reduces the risk of off-target effects. 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide is also relatively easy to synthesize and has good stability in solution. However, one of the limitations of using 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide is its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Orientations Futures
1. Investigating the role of TRPV1 in other pain-related disorders such as fibromyalgia, chronic pelvic pain syndrome, and diabetic neuropathy.
2. Developing more potent and selective TRPV1 antagonists for clinical use.
3. Studying the effects of TRPV1 antagonists on immune function and inflammation.
4. Investigating the potential use of TRPV1 antagonists in cancer therapy.
5. Developing novel drug delivery systems for TRPV1 antagonists to improve their bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide involves the reaction of 3-amino-4-bromo-N-(3-propan-2-ylphenyl)pyridinecarboxamide with tert-butyl 3-(2-furyl)acrylate in the presence of potassium carbonate and palladium catalyst. The product is then deprotected using trifluoroacetic acid to yield 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has been widely used in preclinical studies to investigate the role of TRPV1 in pain perception and inflammation. It has been shown to attenuate pain behavior in animal models of neuropathic pain, inflammatory pain, and cancer pain. 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has also been studied for its potential therapeutic applications in other pain-related disorders such as migraine, irritable bowel syndrome, and osteoarthritis.
Propriétés
IUPAC Name |
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)11-4-3-5-12(8-11)18-15(19)13-6-7-17-9-14(13)16/h3-10H,16H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTQWILJZXXFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)

![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)

![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)